molecular formula C3H7NO2Se B7949098 Alanine, 3-selenyl-

Alanine, 3-selenyl-

Cat. No. B7949098
M. Wt: 168.06 g/mol
InChI Key: ZKZBPNGNEQAJSX-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alanine, 3-selenyl- is a useful research compound. Its molecular formula is C3H7NO2Se and its molecular weight is 168.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Alanine, 3-selenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alanine, 3-selenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pancreatic Imaging Agents : 3-Selenienylalanine, labeled with γ-emitting selenium-75, shows potential as a diagnostic agent for pancreatic disorders. Two isomers of selenienyl-alanine, including 3-selenienylalanine, were synthesized for this purpose (Frejd et al., 1980).

  • Protein Structure Determination : The use of selenium-containing amino acids, such as β-selenolo[3,2-b]pyrrolyl-L-alanine, in protein synthesis enhances the determination of protein structures through techniques like multiwavelength anomalous diffraction (MAD) (Boles et al., 2002).

  • Selenocysteine Decomposition : Enzymes like selenocysteine lyase catalyze the decomposition of selenocysteine to alanine and elemental selenium, revealing insights into selenium metabolism in organisms (Esaki et al., 1982).

  • Enhancing Selenium Tolerance in Plants : Overexpression of certain proteins in plants like Arabidopsis can enhance selenium tolerance and accumulation. These proteins convert selenocysteine into alanine and elemental selenium (Van Hoewyk et al., 2005).

  • Biotechnological Production : The study of β-Alanine, a naturally occurring β-type amino acid, and its synthesis pathways is important for its applications in various industries including pharmaceuticals and environmental applications (Wang et al., 2021).

  • Cancer Research : Research on selenoproteins and their relation to cancer, such as the impact of selenium supplementation on prostate cancer risk, provides crucial insights into potential cancer therapies and prevention strategies (Platz & Lippman, 2009).

  • Protein Palmitoylation : Selenoprotein K, containing selenocysteine, plays a role in stabilizing the acyl-DHHC6 intermediate, which is crucial in protein palmitoylation processes, indicating its significance in cellular functions (Fredericks et al., 2017).

  • Expressed Protein Ligation : Utilizing selenocysteine in expressed protein ligation offers a method for the site-specific introduction of protein modifications and the incorporation of post-translational modifications (Liu et al., 2017).

properties

IUPAC Name

(2R)-2-amino-3-selanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2Se/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZBPNGNEQAJSX-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[SeH]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[SeH]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2Se
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Selenocysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

10236-58-5, 3614-08-2
Record name L-Selenocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10236-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selenocysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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